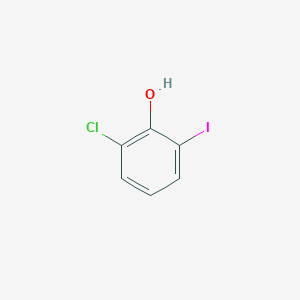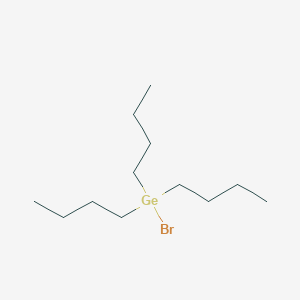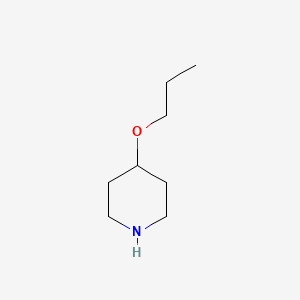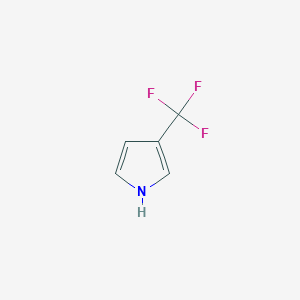
3-(trifluoromethyl)-1H-pyrrole
Overview
Description
3-(trifluoromethyl)-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with a trifluoromethyl group at the third position. Pyrroles are known for their presence in various biologically active molecules and their significant role in medicinal chemistry . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable target for synthetic and pharmaceutical applications .
Preparation Methods
The synthesis of 3-(trifluoromethyl)-1H-pyrrole can be achieved through several methods:
Electrophilic Fluorination: This method involves the direct fluorination of the pyrrole ring using elemental fluorine or xenon difluoride.
Trifluoromethylation: This approach uses trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production: Large-scale production often employs continuous flow techniques and advanced catalytic systems to ensure high efficiency and purity.
Chemical Reactions Analysis
Scientific Research Applications
3-(trifluoromethyl)-1H-pyrrole has diverse applications in scientific research:
Medicinal Chemistry: The compound is used in the development of anti-inflammatory agents, stable GnRH receptor antagonists, and inhibitors of HCV NS5B polymerase.
Agriculture: It serves as a precursor for broad-spectrum insecticides like chlorfenapyr.
Material Science: The trifluoromethyl group enhances the compound’s properties, making it suitable for use in advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1H-pyrrole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-(trifluoromethyl)-1H-pyrrole can be compared with other fluorinated pyrroles:
2-Fluoropyrrole: This compound has a fluorine atom at the second position, offering different reactivity and biological activity.
3-Fluoropyrrole: Similar to this compound, but with a single fluorine atom, it exhibits distinct chemical properties and applications.
Chlorfenapyr: A commercial insecticide derived from fluorinated pyrroles, highlighting the practical applications of these compounds.
This compound stands out due to its trifluoromethyl group, which imparts unique stability and lipophilicity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N/c6-5(7,8)4-1-2-9-3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMVFZYVIGUOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440250 | |
| Record name | 1H-Pyrrole, 3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71580-26-2 | |
| Record name | 1H-Pyrrole, 3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


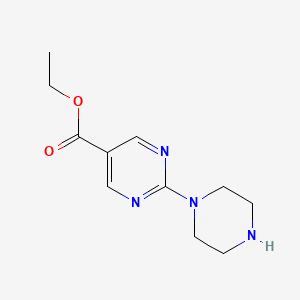
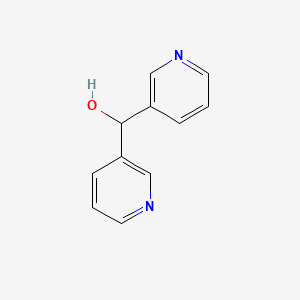
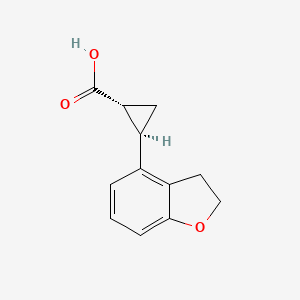
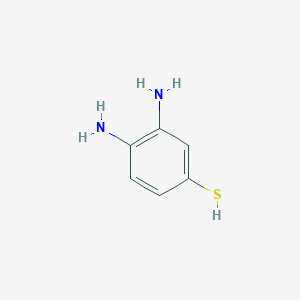

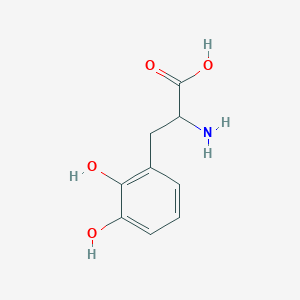
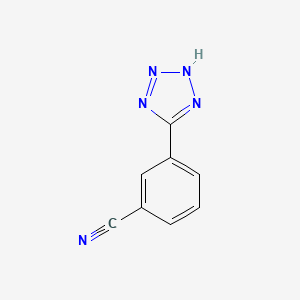
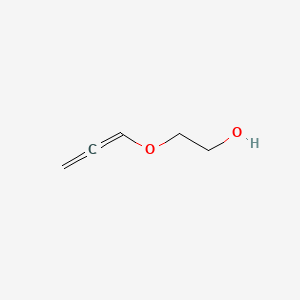
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)
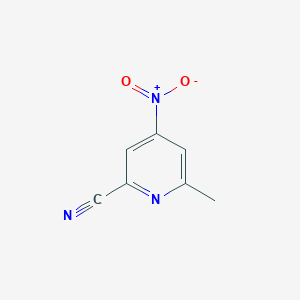
![(3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1600242.png)
